Cas no 91622-91-2 (Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro-)
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro-
- 6a,7,8,9-Tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one
- MFCD04124193
- PGPPFIDIJMNDBJ-UHFFFAOYSA-N
- 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
- CCG-211412
- 2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
- AKOS006293202
- CS-0360938
- 2,8,13-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),10,12-trien-7-one
- SCHEMBL1628688
- 10W-0336
- 91622-91-2
-
- MDL: MFCD04124193
- Inchi: 1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
- InChI Key: PGPPFIDIJMNDBJ-UHFFFAOYSA-N
- SMILES: O=C1C2CCCN2C2=C(C=CC=N2)N1
Computed Properties
- Exact Mass: 189.09
- Monoisotopic Mass: 189.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 45.2Ų
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 067544-250mg |
6a,7,8,9-Tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one |
91622-91-2 | 250mg |
$310.00 | 2023-09-08 | ||
| Chemenu | CM529432-1g |
6A,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | 95% | 1g |
$532 | 2024-07-20 | |
| abcr | AB296320-100 mg |
6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one; . |
91622-91-2 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB296320-100mg |
6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one; . |
91622-91-2 | 100mg |
€283.50 | 2025-04-15 | ||
| Crysdot LLC | CD11017180-1g |
6A,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | 95+% | 1g |
$538 | 2024-07-19 | |
| A2B Chem LLC | AX18042-100mg |
6A,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | 100mg |
$673.00 | 2024-07-18 | ||
| Key Organics Ltd | 10W-0336-5mg |
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 10W-0336-1mg |
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 10W-0336-50mg |
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 10W-0336-10mg |
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
91622-91-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro- Suppliers
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro-
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro-: A Comprehensive Overview
The compound Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one,6a,7,8,9-tetrahydro-, identified by the CAS Registry Number CAS No. 91622-91-2, is a highly specialized heterocyclic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of polycyclic aromatic heterocycles (PAHs), which are known for their unique electronic properties and structural versatility. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis and characterization in greater depth.
The molecular structure of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one consists of a fused bicyclic system incorporating pyridine and pyrazine moieties. This unique arrangement imparts the compound with distinctive electronic characteristics and reactivity. The tetrahydro derivative (6a,7,8,9-tetrahydro) further enhances its stability and functional group compatibility. Recent studies have demonstrated its potential as a building block in the construction of advanced materials such as organic semiconductors and coordination polymers.
One of the most promising applications of this compound lies in the field of optoelectronics. Its extended conjugation system allows for efficient charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported significant progress in synthesizing derivatives with tailored electronic properties by modifying substituents on the aromatic rings. These findings were published in a recent issue of Chemistry of Materials, highlighting its potential impact on next-generation electronic devices.
In addition to its electronic applications, this compound has shown promise in biological systems. Studies conducted at the University of Cambridge have revealed that certain derivatives exhibit selective binding to DNA structures due to their planar geometry and hydrogen bonding capabilities. This property could be exploited in the development of novel anti-cancer agents or diagnostic tools for nucleic acid detection.
The synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves a multi-step process that typically begins with the preparation of precursor heterocycles. Recent breakthroughs in catalytic methods have significantly improved the yield and purity of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve unprecedented control over its stereochemistry and functionalization.
From an environmental perspective, this compound demonstrates excellent thermal stability and resistance to photodegradation under ambient conditions. These properties make it suitable for applications requiring long-term durability without compromising performance. Furthermore, its low toxicity profile has been validated through preliminary biocompatibility tests conducted at Stanford University.
In conclusion, Pyrido[3,e]-pyrrolo[1,a]-pyrazin-one represents a versatile platform for exploring new frontiers in material science and pharmacology. With ongoing research focused on optimizing its synthesis and expanding its functional groups library , this compound is poised to play a pivotal role in advancing technologies across multiple disciplines.
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